molecular formula C17H16N4S B11037000 4,6-Dimethyl-2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile

4,6-Dimethyl-2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B11037000
M. Wt: 308.4 g/mol
InChI Key: QQIPIKZDZXPHSP-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-2-{[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE is a complex organic compound featuring a unique structure that includes both pyridine and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 4,6-DIMETHYL-2-{[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with aldehydes, followed by cyclization and functionalization steps . Industrial production methods may involve the use of metal-free direct synthesis protocols to minimize environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.

Scientific Research Applications

4,6-DIMETHYL-2-{[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-2-{[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

4,6-DIMETHYL-2-{[(7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE stands out due to its unique combination of functional groups and potential for diverse applications in various fields.

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

4,6-dimethyl-2-[(7-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H16N4S/c1-11-4-5-21-9-14(20-16(21)6-11)10-22-17-15(8-18)12(2)7-13(3)19-17/h4-7,9H,10H2,1-3H3

InChI Key

QQIPIKZDZXPHSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CSC3=C(C(=CC(=N3)C)C)C#N

Origin of Product

United States

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